
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its structure includes an oxazole ring, a methanesulfonylmethyl group, and a carboxylic acid group, making it a versatile compound for various applications.
Méthodes De Préparation
The synthesis of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid typically involves several steps, including the formation of the oxazole ring and the introduction of the methanesulfonylmethyl group. Common synthetic routes include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonylmethyl Group: This step often involves sulfonation reactions using reagents like methanesulfonyl chloride.
Industrial Production Methods: Large-scale production may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature and pressure conditions
Analyse Des Réactions Chimiques
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Reagents such as sulfuric acid, sodium hydroxide, and catalysts like palladium are often used in these reactions.
Major Products: The products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid has diverse applications in scientific research, including:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its unique structure.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its properties make it useful in the development of new materials with specific characteristics.
Biological Research: It is used in studies involving enzyme inhibition and other biochemical processes .
Mécanisme D'action
The mechanism of action of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid can be compared with other similar compounds, such as:
5-(Methanesulfonylmethyl)-1,2,4-oxadiazole-3-carboxylate: This compound has a similar structure but with an oxadiazole ring instead of an oxazole ring.
5-(Methanesulfonylmethyl)furan-2-carboxylic acid: This compound features a furan ring instead of an oxazole ring.
Uniqueness: The presence of the oxazole ring and the specific arrangement of functional groups make 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid unique in its reactivity and applications
This detailed article provides a comprehensive overview of 5-(Methanesulfonylmethyl)-1,2-oxazole-3-carboxylic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H7NO5S |
|---|---|
Poids moléculaire |
205.19 g/mol |
Nom IUPAC |
5-(methylsulfonylmethyl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C6H7NO5S/c1-13(10,11)3-4-2-5(6(8)9)7-12-4/h2H,3H2,1H3,(H,8,9) |
Clé InChI |
JYZYBISLHGKOKG-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC1=CC(=NO1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
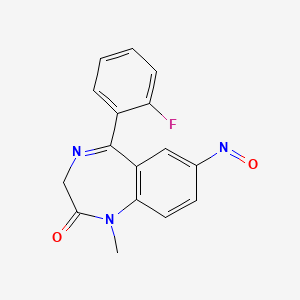
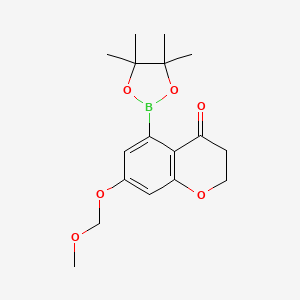
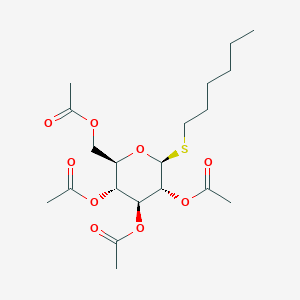

![(5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13406544.png)
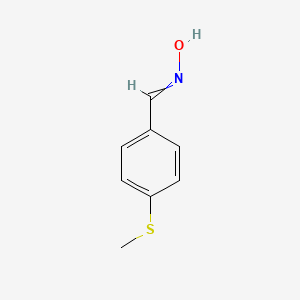
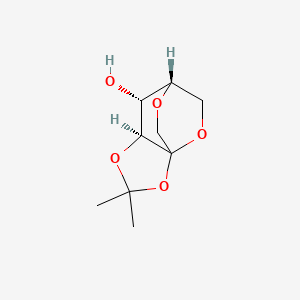

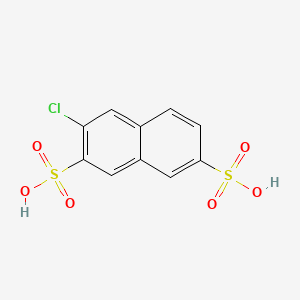

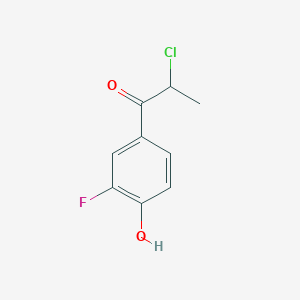
![Calcium 4-[(4-chloro-3-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B13406579.png)
![(2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13406583.png)
